Cas no 17289-19-9 (methyl 1-methylimidazole-4-carboxylate)

Methyl 1-methylimidazole-4-carboxylate is a versatile heterocyclic compound featuring a carboxylate ester functional group attached to an imidazole ring. Its structure makes it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The methyl ester group enhances solubility and reactivity, facilitating further derivatization. The 1-methylimidazole core contributes to its stability and compatibility with a range of reaction conditions. This compound is particularly useful in medicinal chemistry for constructing biologically active molecules due to its ability to serve as a scaffold for functional group modifications. Its well-defined reactivity profile ensures consistent performance in synthetic applications.
methyl 1-methylimidazole-4-carboxylate structure
17289-19-9 structure
Product Name:methyl 1-methylimidazole-4-carboxylate
CAS No:17289-19-9
MF:C6H8N2O2
MW:140.139921188354
MDL:MFCD02179561
CID:199371
PubChem ID:2773510
Update Time:2025-06-14

methyl 1-methylimidazole-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 1-methyl-1H-imidazole-4-carboxylate
    • 1H-Imidazole-4-carboxylic acid
    • 1H-Imidazole-4-carboxylicacid, 1-methyl-, methyl ester
    • 1-Methyl-1H-imidazole-4-carboxylic acid methyl ester
    • METHYL 1-METHYLIMIDAZOLE-4-CARBOXYLATE
    • METHYL 1-METHYL-1H-IMIDAZOLE-CARBOXYLATE
    • 4-(Methoxycarbonyl)-1-methyl-1H-imidazole
    • Methyl-N-methylimidazole-4-carboxylic acid
    • 1,2-diMethyl-1H-iMidazole-4-carboxylic acid
    • 1-METHYL-IMIDAZOLE-4-CARBOXYLIC ACID METHYL ESTER
    • 1H-IMidazole-4-carboxylic acid 1-Methyl Methyl ester
    • 1H-Imidazole-4-carboxylic acid, 1-methyl-, methyl ester
    • PubChem9002
    • METHYL1-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE
    • KSC534I0D
    • KZPZTVKOJSKVBV-UHFFFAOYSA-N
    • SBB068602
    • VT1447
    • methyl 1-methylimidazol-4-carboxylate
    • RP01243
    • F6782-4229
    • 17289-19-9
    • DTXSID50378509
    • EN300-70710
    • (+/-)-9-HYDROXY-10E,12Z-OCTADECADIENOICACID,CHOLESTERYLESTER
    • Q-103099
    • AKOS006229215
    • CS-W023129
    • A3813
    • PS-3342
    • SY018598
    • SCHEMBL1613089
    • MFCD02179561
    • methyl (1-n-methyl)imidazole-4-carboxylate
    • 1H-Imidazole-4-carboxylicacid,1-methyl-,methyl ester
    • FT-0655145
    • DB-004322
    • DTXCID50329536
    • methyl 1-methylimidazole-4-carboxylate
    • MDL: MFCD02179561
    • Inchi: 1S/C6H8N2O2/c1-8-3-5(7-4-8)6(9)10-2/h3-4H,1-2H3
    • InChI Key: KZPZTVKOJSKVBV-UHFFFAOYSA-N
    • SMILES: O(C)C(C1=CN(C)C=N1)=O

Computed Properties

  • Exact Mass: 140.05900
  • Monoisotopic Mass: 140.059
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 138
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 44.1
  • XLogP3: 0.2

Experimental Properties

  • Color/Form: Yellowish solid
  • Density: 1.18
  • Melting Point: 103-104 ºC
  • Boiling Point: 285 ºC
  • Flash Point: 126 ºC
  • Refractive Index: 1.531
  • PSA: 44.12000
  • LogP: 0.20670

methyl 1-methylimidazole-4-carboxylate Security Information

methyl 1-methylimidazole-4-carboxylate Customs Data

  • HS CODE:2933290090
  • Customs Data:

    China Customs Code:

    2933290090

    Overview:

    2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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methyl 1-methylimidazole-4-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:17289-19-9)methyl 1-methylimidazole-4-carboxylate
Order Number:A3813
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:25
Price ($):305.0
Email:sales@amadischem.com

Additional information on methyl 1-methylimidazole-4-carboxylate

Recent Advances in the Application of Methyl 1-Methylimidazole-4-carboxylate (CAS: 17289-19-9) in Chemical Biology and Pharmaceutical Research

Methyl 1-methylimidazole-4-carboxylate (CAS: 17289-19-9) is a key intermediate in the synthesis of various biologically active compounds, particularly in the development of pharmaceuticals and agrochemicals. Recent studies have highlighted its versatility as a building block in medicinal chemistry, owing to its unique chemical properties and reactivity. This research brief aims to summarize the latest findings on the applications and synthetic utility of this compound, with a focus on its role in drug discovery and development.

One of the most significant advancements in the use of methyl 1-methylimidazole-4-carboxylate is its incorporation into the synthesis of novel kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of selective JAK2 inhibitors, which show promise for treating myeloproliferative disorders. The study reported that derivatives of this compound exhibited improved pharmacokinetic profiles and reduced off-target effects compared to earlier generations of inhibitors.

In addition to its pharmaceutical applications, recent research has explored the use of methyl 1-methylimidazole-4-carboxylate in the development of fluorescent probes for biological imaging. A team at MIT reported in ACS Chemical Biology (2024) the successful synthesis of a series of imidazole-based fluorescent tags using this compound as a starting material. These probes demonstrated exceptional photostability and cell permeability, making them valuable tools for live-cell imaging studies.

The compound's role in agrochemical research has also seen significant developments. A 2024 patent application by a major agrochemical company describes novel fungicides derived from methyl 1-methylimidazole-4-carboxylate that show remarkable efficacy against resistant strains of wheat rust. The patent highlights the compound's structural flexibility, which allows for the introduction of various substituents to optimize biological activity.

From a synthetic chemistry perspective, recent methodological advances have improved the efficiency of producing methyl 1-methylimidazole-4-carboxylate and its derivatives. A Green Chemistry publication (2023) detailed a novel catalytic system that enables the one-pot synthesis of this compound from readily available starting materials, significantly reducing waste and energy consumption compared to traditional routes.

Looking forward, the unique properties of methyl 1-methylimidazole-4-carboxylate continue to inspire innovative applications across chemical biology and pharmaceutical research. Ongoing clinical trials of drugs incorporating this scaffold suggest its growing importance in therapeutic development. Furthermore, computational studies predicting new bioactive derivatives point to unexplored potential that will likely drive future research directions in this area.

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Amadis Chemical Company Limited
(CAS:17289-19-9)methyl 1-methylimidazole-4-carboxylate
A3813
Purity:99%
Quantity:100g
Price ($):305.0
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